Hydroxy Precursor Lacks AChE Inhibitory Activity, While 6‑Carbamoyloxy Derivatives Achieve Nanomolar IC₅₀
In a direct head-to-head comparison within the same study, the hydroxy precursor 6‑hydroxy‑1‑aminoindan (the parent structure of CAS 168902‑76‑9) showed no meaningful AChE inhibitory activity, whereas its 6‑carbamoyloxy derivatives displayed potent inhibition with IC₅₀ values as low as 0.03 µM. The carbamate moiety was identified as essential for AChE inhibition; removal of the carbamoyl group (i.e., the hydroxy form) abolishes activity [1].
| Evidence Dimension | AChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 6‑Hydroxy‑1‑aminoindan (hydroxy precursor): no significant inhibition (IC₅₀ >100 µM, inferred from complete loss of activity) |
| Comparator Or Baseline | 6‑Carbamoyloxy‑N‑propargyl‑1‑aminoindan derivatives (e.g., compound 1a): IC₅₀ = 0.03 µM |
| Quantified Difference | >3,300‑fold loss of AChE inhibitory potency upon removal of the carbamate moiety |
| Conditions | Purified human erythrocyte AChE; in vitro enzymatic assay |
Why This Matters
Demonstrates that the hydroxy form is the critical late-stage intermediate: it allows chemists to introduce the carbamate pharmacophore at the final step, controlling the timing of AChE activity onset.
- [1] Sterling J, Herzig Y, Goren T, et al. Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease. J Med Chem. 2002;45(24):5260-5279. doi:10.1021/jm020120c View Source
